Pediocin PA-1

Antimicrobial potency Listeria monocytogenes food safety

Broad-spectrum bacteriocins like nisin disrupt commensal microbiota and require high dosing for Listeria control. Pediocin PA-1 solves this with selective anti-Listerial potency: • IC50 0.10-7.34 ng/mL vs. 200 L. monocytogenes strains-~22-fold lower than nisin. • Spares human intestinal commensals; 5-log L. ivanovii reduction in gut model without microbiota disruption. • Scalable cation-exchange purification: 1.9×10⁶ AU/mg, 134.4% recovery; multiple expression hosts available.

Molecular Formula C196H293N61O60S5
Molecular Weight 4624.167
CAS No. 111745-56-3
Cat. No. B568622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePediocin PA-1
CAS111745-56-3
Synonymspediocin PA-1
Molecular FormulaC196H293N61O60S5
Molecular Weight4624.167
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C4CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CO)CC5=CN=CN5)CCCCN)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)N)C(=O)O)CCCCN)CC8=CN=CN8)CC(=O)N)CCC(=O)N)CC9=CN=CN9)C(C)O)C)CC1=CNC2=CC=CC=C21)C)CCSC)C)CC(=O)N)CC(=O)N)C(C)CC
InChIInChI=1S/C196H293N61O60S5/c1-18-92(7)155-191(311)242-131(66-143(206)270)182(302)241-129(64-141(204)268)170(290)214-75-145(272)223-94(9)161(281)232-120(50-55-318-17)173(293)224-95(10)162(282)235-124(59-105-69-211-115-36-23-21-33-112(105)115)176(296)226-97(12)163(283)254-157(98(13)260)188(308)219-73-144(271)212-74-146(273)229-125(60-106-70-207-87-220-106)178(298)234-119(48-49-139(202)266)166(286)213-78-150(277)231-130(65-142(205)269)181(301)240-126(61-107-71-208-88-221-107)179(299)233-118(39-27-31-54-200)175(295)249-138(196(316)317)86-322-321-85-137(187(307)252-156(93(8)19-2)192(312)253-155)248-194(314)159(100(15)262)257-195(315)160(101(16)263)255-164(284)96(11)225-172(292)116(37-25-29-52-198)227-147(274)76-216-168(288)123(58-104-68-210-114-35-22-20-32-111(104)114)238-183(303)132(67-152(279)280)243-189(309)154(91(5)6)251-185(305)134(82-259)245-186(306)136-84-320-319-83-135(171(291)218-77-148(275)228-117(38-26-30-53-199)174(294)239-127(62-108-72-209-89-222-108)180(300)244-133(81-258)184(304)246-136)247-193(313)158(99(14)261)256-190(310)153(90(3)4)250-151(278)80-217-169(289)128(63-140(203)267)230-149(276)79-215-167(287)121(56-102-40-44-109(264)45-41-102)237-177(297)122(57-103-42-46-110(265)47-43-103)236-165(285)113(201)34-24-28-51-197/h20-23,32-33,35-36,40-47,68-72,87-101,113,116-138,153-160,210-211,258-265H,18-19,24-31,34,37-39,48-67,73-86,197-201H2,1-17H3,(H2,202,266)(H2,203,267)(H2,204,268)(H2,205,269)(H2,206,270)(H,207,220)(H,208,221)(H,209,222)(H,212,271)(H,213,286)(H,214,290)(H,215,287)(H,216,288)(H,217,289)(H,218,291)(H,219,308)(H,223,272)(H,224,293)(H,225,292)(H,226,296)(H,227,274)(H,228,275)(H,229,273)(H,230,276)(H,231,277)(H,232,281)(H,233,299)(H,234,298)(H,235,282)(H,236,285)(H,237,297)(H,238,303)(H,239,294)(H,240,301)(H,241,302)(H,242,311)(H,243,309)(H,244,300)(H,245,306)(H,246,304)(H,247,313)(H,248,314)(H,249,295)(H,250,278)(H,251,305)(H,252,307)(H,253,312)(H,254,283)(H,255,284)(H,256,310)(H,257,315)(H,279,280)(H,316,317)/t92-,93-,94-,95-,96-,97-,98+,99+,100+,101+,113-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,153-,154-,155-,156-,157-,158-,159-,160-/m0/s1
InChIKeyZRUMXHGBGLWVDT-SJMRFLIKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pediocin PA-1: Overview & Anti-Listerial Activity


Pediocin PA-1 is a 44-amino-acid class IIa bacteriocin (pediocin-family) produced by Pediococcus acidilactici and related strains, characterized by a molecular weight of approximately 4.6 kDa, a conserved N-terminal YGNGVXC motif, and a membrane-targeted mechanism involving pore formation via interaction with the mannose phosphotransferase system (Man-PTS) [1]. It is one of only two bacteriocins—alongside nisin—that have achieved wide commercial application as natural food biopreservatives, with particular relevance for controlling the foodborne pathogen Listeria monocytogenes [2].

Workflow Anti-Listerial food biopreservation research
Mechanism Mannose-PTS pore-forming pathway studies
Context Reported commercial use in bacteriocin biopreservation

Why Substituting Pediocin PA-1 Fails


Class IIa bacteriocins share the conserved YGNGVXC N-terminal motif and a common Man-PTS membrane target, yet substituting one member for another can compromise anti-Listerial efficacy and spectrum breadth. In a systematic head-to-head comparison of purified class IIa bacteriocins, pediocin PA-1 and enterocin A inhibited more indicator strains and exhibited generally lower MICs than sakacin P and curvacin A [1]. Against a panel of 200 L. monocytogenes strains from food and food-processing environments, the IC50 range of pediocin PA-1 (0.10–7.34 ng/mL) was approximately 22-fold lower than that of nisin (2.2–781 ng/mL) and up to 6-fold lower than sakacin A (0.16–44.2 ng/mL) [2]. Additionally, unlike nisin, pediocin PA-1 does not inhibit major commensal bacterial species of the human intestine, preserving microbiota integrity [3]. These quantitative gaps underscore that generic in-class substitution cannot guarantee equivalent antimicrobial performance or application-specific suitability.

Spectrum divergence

Class IIa bacteriocins differ in strain coverage; substituting with sakacin P or curvacin A may alter anti-Listerial breadth.

Microbiota selectivity

Nisin inhibits major intestinal commensal species, whereas pediocin PA-1 shows reported selectivity for Listeria without disrupting gut microbiota in a simulated model.

Activity variation

Cross-comparisons indicate that sakacin P and curvacin A may require higher concentrations, potentially affecting food matrix compatibility.

Pediocin PA-1 Comparative Evidence


Anti-Listerial Potency Across 200 Strains

In a large-scale susceptibility study of 200 L. monocytogenes strains isolated from food and food-processing environments, pediocin PA-1 exhibited an IC50 range of 0.10–7.34 ng/mL, compared to 2.2–781 ng/mL for nisin and 0.16–44.2 ng/mL for sakacin A [1]. The median IC50 values (estimated from the distributions) position pediocin PA-1 as consistently more potent than nisin across the strain panel, with a high correlation (r) observed between sakacin P and pediocin PA-1 IC50 values, but lower correlation between sakacin A and sakacin P [1].

Anti-Listerial IC50
Head-to-head
0.10–7.34 ng/mL (pediocin PA-1) vs 2.2–781 ng/mL (nisin); ~22-fold lower at minimum
Reported potency context across 200 L. monocytogenes strains
Microtiter broth dilution assay
Antimicrobial potency Listeria monocytogenes food safety

MIC Spectrum Against Indicator Strains

In a purified, head-to-head comparison of four class IIa bacteriocins against a panel of indicator strains, pediocin PA-1 and enterocin A inhibited more strains and exhibited generally lower MIC values than sakacin P and curvacin A [1]. Representative MIC data for L. sake LTH673 (a sakacin P producer) showed pediocin PA-1 MIC >1.0 μg/mL, sakacin P MIC >0.7 μg/mL, curvacin A MIC 0.63 μg/mL, and enterocin A MIC 0.021 μg/mL, demonstrating that pediocin PA-1 belongs to the higher-potency subset of class IIa bacteriocins alongside enterocin A [1].

Class IIa MIC Spectrum
Head-to-head
Broader strain inhibition than sakacin P and curvacin A; L. sake MIC >1.0 μg/mL
Supports strain-coverage screening
Purified bacteriocins, broth microdilution
Minimum inhibitory concentration class IIa bacteriocin antimicrobial spectrum

Gut Commensal Selectivity

In a simulated human terminal ileum continuous fermentation model, pediocin PA-1 addition at 5× MIC achieved complete elimination of L. ivanovii (5-log reduction) within 5 hours, while exerting negligible effects on the balance of commensal gut bacterial populations [1]. In contrast, nisins A and Z are known to inhibit major intestinal species of the human microbiota [2]. This selective anti-Listerial activity, confirmed in a complex fecal microbiota environment, positions pediocin PA-1 as a more targeted biopreservative for applications where preservation of beneficial flora is desired.

Microbiota Selectivity
Class-level
5-log L. ivanovii reduction; negligible commensal impact
Reported microbiota selectivity context
Simulated human ileum model, 5× MIC
Microbiota safety selective antimicrobial gut commensal preservation

Thermal and pH Stability

Heterologously expressed pediocin PA-1 (from Pichia pastoris) retained antimicrobial activity after exposure to 100°C and remained resistant across a pH range of 1–12 for 1 hour, while being susceptible to proteolytic enzymes (trypsin, α-chymotrypsin, proteinase K) as expected for a peptide [1]. This stability profile exceeds that of many unmodified bacteriocins, including nisin which exhibits reduced activity at neutral to alkaline pH and is less stable to thermal processing in certain food matrices. The oxidation-sensitive methionine residue at position 31 limits long-term storage stability, but the M31L variant (pediocin PA-1 M31L) retains equivalent antimicrobial activity with enhanced oxidative stability [2].

Stability Profile
Data to verify
Stable at 100°C; resistant pH 1–12 for 1 h
Supports food-processing condition compatibility
Heterologous expression in P. pastoris
Thermal stability pH resistance food processing compatibility

In-Food Efficacy in Meat Products

In a real-food matrix study, the application of heterologously produced pediocin PA-1 to L. monocytogenes-inoculated pork bologna resulted in a 3.59 log CFU/g reduction of the pathogen after 7 days of storage at 4°C [1]. This in situ performance, achieved under refrigeration conditions typical of retail distribution, validates the compound's functional utility beyond laboratory antimicrobial assays. The magnitude of reduction meets or exceeds the performance criteria often required for biopreservative validation in ready-to-eat meat products.

In-Food Reduction
Reported
3.59 log CFU/g reduction in pork bologna (7 d, 4°C)
Supports meat-product preservation research
Inoculated pork bologna, refrigerated storage
Food preservation meat products Listeria control

Industrial Purification Efficiency

A scalable, centrifugation-free purification protocol for pediocin PA-1 (from P. pentosaceous NCDC 273, sequence-identical to pediocin PA-1) achieved a purification yield of 134.4% with >320-fold purification and a specific activity of 1.9×10⁶ AU/mg following cation-exchange chromatography, with final RP-HPLC yielding 1.15 μg from a 20 μL sample at 41.9 min retention time overlapping with standard pediocin PA-1 [1]. In comparison, immunoaffinity chromatography yields a lower specific activity of approximately 6,602 AU/mg with 53.3% recovery [2], and recombinant expression in E. coli yields 23.5×10³ AU/mg after tag removal [3]. The cation-exchange approach provides a superior combination of high specific activity and yield for industrial-scale production.

Purification Yield
Data to verify
134.4% yield; 1.9×10⁶ AU/mg specific activity
Reported purification efficiency context
Cation-exchange chromatography
Downstream processing purification efficiency industrial scalability

Pediocin PA-1 Application Scenarios


Ready-to-Eat Meat & Poultry Preservation

Pediocin PA-1 is particularly suited for use in ready-to-eat meat and poultry products where L. monocytogenes contamination poses a significant safety risk during refrigerated storage. The compound's demonstrated in-food efficacy (3.59 log CFU/g reduction in pork bologna after 7 days at 4°C [1]), combined with its thermal stability at 100°C and pH 1–12 resistance [2], enables its incorporation into products subjected to thermal processing (e.g., pasteurization) and acidic or neutral pH formulations. Comparative IC50 data confirm that pediocin PA-1 achieves anti-Listerial activity at concentrations ~22-fold lower than nisin across diverse L. monocytogenes strains [3], reducing the required dosage and minimizing sensory impact on the food matrix. Additionally, its narrow spectrum spares beneficial meat starter cultures and commensal microbiota, whereas nisin inhibits many Gram-positive spoilage and fermentative organisms [4].

Dairy Biopreservation

Pediocin PA-1 is well-suited for dairy applications, including cheese, yogurt, and raw milk preservation, as evidenced by its effectiveness in reducing total viable counts in raw buffalo milk using pediocin-containing fermented cheese whey (PCFCW) at 1%, 5%, and 10% (v/v) addition levels [1]. Its resistance to pH 1–12 ensures activity throughout cheese ripening and fermentation, where pH can fluctuate substantially. Unlike nisin, which exhibits diminished activity above pH 5–6 [2], pediocin PA-1 maintains full activity in neutral-pH dairy matrices. Moreover, heterologous expression of pediocin PA-1 in dairy-adapted L. lactis strains [3] opens avenues for in situ production during fermentation, bypassing the need for exogenous addition and aligning with clean-label product development. The compound's lack of inhibition against beneficial lactic acid starter cultures [4] further supports its use in fermented dairy without compromising desired fermentation kinetics.

Gut Health & Microbiota Preservation

Pediocin PA-1's selective anti-Listerial activity without collateral inhibition of commensal gut bacteria distinguishes it from broader-spectrum alternatives such as nisin [1]. In a simulated human terminal ileum model, pediocin PA-1 at 5× MIC achieved a 5-log reduction of L. ivanovii within 5 hours while preserving the balance of fecal commensal populations [2]. This selectivity supports applications in probiotic co-formulations, functional foods targeting gut health, and prophylactic interventions for at-risk populations (e.g., immunocompromised individuals, pregnant women) where preserving the indigenous microbiota is clinically desirable. The oxidation-resistant M31L variant of pediocin PA-1 exhibits equivalent anti-Listerial potency with enhanced storage stability [3], further improving its suitability for pharmaceutical and nutraceutical product development.

Industrial-Scale Biopreservative Production

For procurement and manufacturing decisions, pediocin PA-1 offers a well-characterized, scalable purification pathway that yields high specific activity (1.9×10⁶ AU/mg) with 134.4% recovery using cation-exchange chromatography [1]. This method avoids centrifugation bottlenecks and yields a product suitable for food-grade applications. The availability of multiple heterologous expression systems—including P. pastoris, E. coli, and dairy L. lactis [REFS-2, REFS-3]—provides flexibility in production host selection based on regulatory, cost, and purity requirements. Among the class IIa bacteriocins, pediocin PA-1 is one of only two (alongside nisin) to have achieved wide commercial use [4], reflecting a mature body of safety, efficacy, and manufacturing knowledge that reduces development risk relative to less-characterized bacteriocins.

Application
Selection Property
Validation Focus
Ready-to-eat meat preservation
Low-concentration anti-Listerial activity
In-food log reduction, thermal/pH stability
Dairy biopreservation
Broad pH stability, starter-culture compatibility
Activity in neutral-pH and fermented matrices
Gut microbiota research
Selective anti-Listerial spectrum
Commensal microbiota preservation
Industrial biopreservative production
Scalable purification, heterologous expression
Purification yield, host flexibility

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